molecular formula C17H15FN6O3 B1139328 (S)-Tedizolid CAS No. 1431699-67-0

(S)-Tedizolid

货号: B1139328
CAS 编号: 1431699-67-0
分子量: 370.34
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Tedizolid is an oxazolidinone-class antibacterial agent used primarily to treat acute bacterial skin and skin structure infections. It is the active enantiomer of tedizolid phosphate, which is a prodrug that is converted to this compound in the body. This compound exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of a chiral epoxide, which is then reacted with an amine to form the oxazolidinone core

Industrial Production Methods: Industrial production of (S)-Tedizolid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.

化学反应分析

Types of Reactions: (S)-Tedizolid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

科学研究应用

(S)-Tedizolid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Researchers use this compound to investigate its mechanism of action and its effects on bacterial cells.

    Medicine: It is studied for its potential to treat various bacterial infections, particularly those caused by resistant strains.

    Industry: this compound is used in the development of new antibacterial agents and formulations.

作用机制

(S)-Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

相似化合物的比较

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Radezolid: A newer oxazolidinone with enhanced activity against certain resistant strains.

    Contezolid: An oxazolidinone with a broader spectrum of activity and improved safety profile.

Uniqueness of (S)-Tedizolid: this compound is unique due to its high potency against resistant Gram-positive bacteria and its favorable pharmacokinetic properties, which allow for once-daily dosing. Its ability to overcome certain resistance mechanisms makes it a valuable addition to the arsenal of antibacterial agents.

生物活性

(S)-Tedizolid, a second-generation oxazolidinone antibiotic, has garnered attention for its potent antibacterial activity, particularly against gram-positive bacteria, including resistant strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antibiotics.

This compound exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional ribosome. This action is similar to that of linezolid but with several enhancements that contribute to its improved efficacy and safety profile:

  • Higher Potency : this compound has shown greater potency against various strains of Staphylococcus aureus and Enterococcus faecium compared to linezolid.
  • Bacteriostatic vs. Bactericidal : While this compound is primarily bacteriostatic, it can exhibit bactericidal properties under certain conditions, particularly against some strains of Streptococcus pneumoniae.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Bioavailability : Approximately 90% bioavailability when administered orally.
  • Distribution : Extensive tissue distribution with a volume of distribution (Vd) averaging around 50 L.
  • Metabolism : Primarily metabolized in the liver through non-CYP pathways, leading to fewer drug-drug interactions.
  • Excretion : Renal excretion accounts for about 20% of the dose, with the remainder eliminated via feces.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating acute bacterial skin and skin structure infections (ABSSSI). A pivotal trial compared this compound to linezolid in patients with ABSSSI:

ParameterThis compoundLinezolid
Clinical Success Rate86.5%88.7%
Adverse Events14%17%
Duration of Treatment6 days10 days
Recurrence Rate6%8%

The results indicated that this compound was non-inferior to linezolid in terms of clinical success while offering a shorter treatment duration.

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating resistant infections:

  • Case Study on MRSA Infection :
    • A patient with a complicated MRSA infection unresponsive to multiple antibiotics was treated with this compound. After a 6-day course, significant clinical improvement was observed, and cultures returned negative for MRSA.
  • Case Study on VRE Infection :
    • In another instance, a patient with vancomycin-resistant Enterococcus (VRE) bacteremia was treated successfully with this compound. The treatment resulted in rapid resolution of symptoms and negative blood cultures within one week.

Comparative Studies

Comparative studies have further elucidated the advantages of this compound over existing treatments:

  • A meta-analysis involving multiple studies found that this compound had a lower incidence of gastrointestinal side effects compared to linezolid.
  • Another study highlighted its effectiveness against biofilm-forming bacteria, which are often resistant to conventional therapies.

属性

IUPAC Name

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions (S)-Tedizolid as a promising agent against Vancomycin-resistant Enterococci (VRE). What makes it effective against these resistant bacteria?

A1: While the provided research article focuses on antimicrobial susceptibility patterns and doesn't delve into the mechanism of action of this compound, we know from other research that this compound inhibits bacterial protein synthesis. [] It does so by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is essential for protein synthesis. [] This mechanism is different from vancomycin, making this compound effective against VRE strains that have developed resistance to vancomycin through alterations in their cell wall synthesis pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。